While there aren't any definitive research applications documented for this specific molecule, it might be beneficial to explore scientific databases like PubChem or Google Scholar using the compound's name or its PubChem ID (1247819-59-5) to see if there are any recent publications mentioning it.
In the absence of concrete research on this specific compound, we can analyze its structure to speculate on potential areas of scientific interest. The molecule contains several functional groups commonly found in pharmaceuticals and materials science, including:
These features suggest that 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone could be a candidate for investigation in fields like:
P 22077 is a small molecule compound recognized primarily as a potent inhibitor of ubiquitin-specific protease 7 (USP7) and also inhibits the closely related deubiquitinase USP47. Its chemical structure is identified as 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone, with a molecular formula of C12H7F2NO3S2 and a molecular weight of approximately 315.32 g/mol . The compound has an effective concentration (EC50) value of about 8.6 µM, indicating its potency in inhibiting these enzymes .
P 22077 functions by selectively inhibiting the activity of USP7 and USP47, which are critical for regulating protein stability through the ubiquitin-proteasome pathway. The inhibition of these enzymes leads to the accumulation of ubiquitinated proteins, including tumor suppressor proteins like p53. This accumulation can disrupt normal cellular processes and influence pathways involved in apoptosis and cell cycle regulation .
In vitro studies have shown that P 22077 exhibits negligible activity against other deubiquitinating enzymes such as DEN1 and SENP2, reinforcing its specificity for USP7 and USP47 .
Detailed synthetic routes can vary based on laboratory conditions and desired yields .
P 22077 has potential applications in cancer research due to its role in modulating the apoptotic pathways through USP7 inhibition. It is primarily used in:
Interaction studies involving P 22077 have primarily focused on its binding affinity and inhibitory effects on USP7 and USP47. These studies have demonstrated that P 22077 binds effectively to the active sites of these enzymes, leading to significant inhibition of their deubiquitinating activity. This interaction has been quantified using various biochemical assays, confirming its specificity and potency .
P 22077 shares structural and functional similarities with several other compounds that inhibit deubiquitinating enzymes. Some notable compounds include:
Compound Name | Target Enzyme | EC50 (µM) | Unique Features |
---|---|---|---|
P 22077 | USP7 / USP47 | 8.6 | Dual inhibitor |
WP1130 | USP7 | ~10 | Also targets HSP90 |
G9a | G9a (histone methyltransferase) | ~5 | Inhibits methylation processes |
MLN4924 | NEDD8-activating enzyme | ~0.5 | Induces apoptosis via NEDD8 pathway |
P 22077's unique dual inhibition profile makes it particularly valuable in research contexts where both USP7 and USP47 modulation is desired, distinguishing it from other inhibitors that may target only one enzyme or different biological pathways altogether .